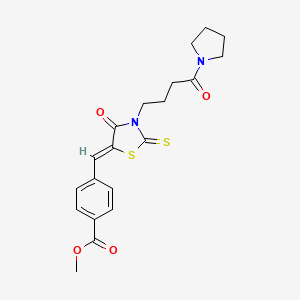

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiazolidine derivatives, such as the compound , are synthesized through various methods involving cyclo-condensation reactions. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides result in the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, showcasing the diversity of products derived from thiazolidine cores under different reaction conditions (Kandeel & Youssef, 2001). Additionally, microwave-assisted synthesis has been utilized for the efficient preparation of thiazolidine derivatives from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, demonstrating the versatility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by supramolecular arrangements, such as hydrogen-bonded dimers, chains of rings, and sheets. These structural features are critical for understanding the compound's chemical behavior and reactivity. For example, the study on supramolecular structures of thiazolidin-4-ones revealed intricate hydrogen bonding and molecular arrangements, essential for the compound's physical and chemical properties (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The intermolecular [3+2]-cycloaddition reactions of azomethine ylides derived from isatin and sarcosine with thiazolidine-2,4-diones exemplify the chemical versatility of these compounds, leading to the synthesis of complex molecules with potential biological activity (Li, Feng, Shi, & Chen, 2003).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular arrangements. X-ray diffraction studies provide detailed insights into the compounds' crystallographic parameters, enabling the prediction of physical behavior and stability. Studies on the crystal structure and DFT analysis of related boric acid ester intermediates with benzene rings offer insights into the electronic structure and physical properties of thiazolidine derivatives (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for their applications. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by thiazolidine derivatives sheds light on their potential as ligands in metal coordination complexes, which could have implications in catalysis and material science (Matczak-Jon et al., 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Research has explored the chemical reactions and synthesis pathways of thiazolidine derivatives, highlighting their versatility in creating a range of compounds. For instance, Kandeel and Youssef (2001) described the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the formation of various compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, showcasing the structural flexibility and potential utility of these molecules in synthetic chemistry (K. Kandeel & A. S. Youssef, 2001). Similarly, Tverdokhlebov et al. (2005) demonstrated the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, further expanding on the chemical versatility of thiazolidin-based compounds (A. V. Tverdokhlebov et al., 2005).

Antiproliferative Effects

The antiproliferative effects of thiazolidinone derivatives on human leukemic cells have been studied, indicating potential applications in cancer research. Kumar et al. (2014) synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues showing potent activity against various leukemic cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Kothanahally S. Sharath Kumar et al., 2014).

Supramolecular Structures

The study of supramolecular structures formed by thiazolidin-4-ones, such as those involving hydrogen-bonded dimers, chains of rings, and sheets, has been conducted to understand the molecular interactions and potential applications in materials science. Delgado et al. (2005) investigated four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, providing insights into the hydrogen bonding and molecular packing of these compounds (P. Delgado et al., 2005).

Antimicrobial Evaluation

The antimicrobial properties of thiazolidinone derivatives have also been explored, suggesting potential uses in developing new antibacterial and antifungal agents. Khalil et al. (2014) evaluated the antimicrobial activity of some thiazolidinone derivatives bearing the pyridine moiety, demonstrating their effectiveness against various microbial strains (Ali Khalil et al., 2014).

Eigenschaften

IUPAC Name |

methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-26-19(25)15-8-6-14(7-9-15)13-16-18(24)22(20(27)28-16)12-4-5-17(23)21-10-2-3-11-21/h6-9,13H,2-5,10-12H2,1H3/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADSKLRLPJWHV-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)